molecular formula C9H14N2S B162146 1-(Thiophen-3-ylmethyl)piperazine CAS No. 130288-91-4

1-(Thiophen-3-ylmethyl)piperazine

Cat. No. B162146
CAS RN: 130288-91-4
M. Wt: 182.29 g/mol
InChI Key: DCEFDTKYYGMWMX-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)piperazine is an organic compound with the CAS Number: 130288-91-4 . It has a molecular weight of 182.29 .


Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name of this compound is 1-(3-thienylmethyl)piperazine . The InChI code is 1S/C9H14N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h1,6,8,10H,2-5,7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Thiophen-3-ylmethyl)piperazine include a molecular weight of 182.29 .

Scientific Research Applications

Piperazine Derivatives in Drug Design

Piperazine derivatives are pivotal in the development of drugs with diverse therapeutic uses, including but not limited to, antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modification of the piperazine nucleus alters the medicinal potential significantly, allowing for tailored pharmacological profiles. This adaptability makes piperazine a valuable scaffold in drug discovery, suggesting that modifications, including those similar to 1-(Thiophen-3-ylmethyl)piperazine, can lead to new therapeutic agents with optimized efficacy and safety profiles (Rathi, Syed, Shin, & Patel, 2016).

Broad Spectrum of Pharmacological Activities

Piperazine and its analogues exhibit a broad spectrum of pharmacological activities, affirming its significance in the synthesis of derivatives with potent pharmacophoric activities. Recent methodological advancements in the synthesis of piperazine derivatives underscore the ongoing interest in exploring these compounds for new and effective pharmaceutical applications (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Anti-Mycobacterial Activity

Specific piperazine derivatives have shown promise against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights piperazine's role in addressing global health challenges such as tuberculosis, with derivatives serving as key components in the development of novel anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Role in Antidepressant Development

Piperazine's substructure is notably prevalent in the design of antidepressants, where its inclusion in molecular frameworks has been linked to favorable CNS pharmacokinetics and specific binding conformations. This underscores the strategic significance of piperazine, including derivatives like 1-(Thiophen-3-ylmethyl)piperazine, in the development of novel antidepressants (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

properties

IUPAC Name

1-(thiophen-3-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h1,6,8,10H,2-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEFDTKYYGMWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393016
Record name 1-(thiophen-3-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-3-ylmethyl)piperazine

CAS RN

130288-91-4
Record name 1-(thiophen-3-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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